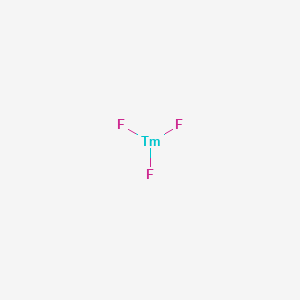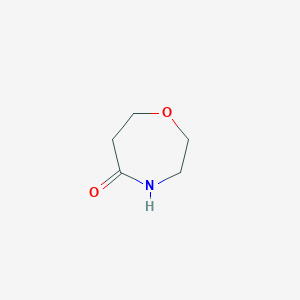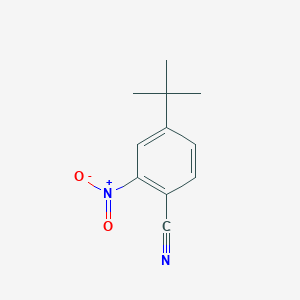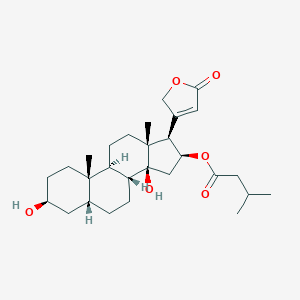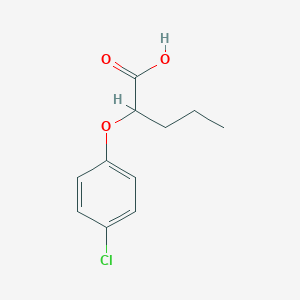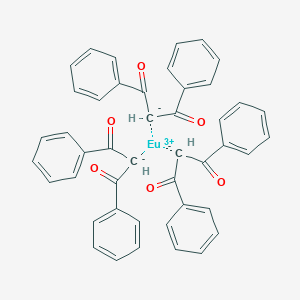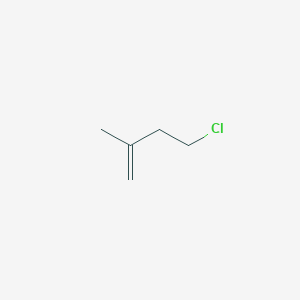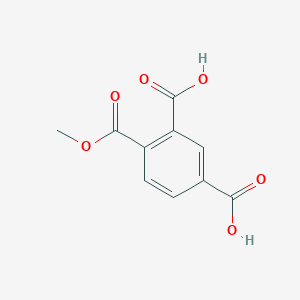
Trimellitic acid 1-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimellitic acid 1-methyl is a chemical compound that belongs to the family of aromatic carboxylic acids. It is a white crystalline solid that is commonly used in various scientific research applications. Trimellitic acid 1-methyl is synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of trimellitic acid 1-methyl is not fully understood. However, it is known to act as a weak acid and can donate a proton to form a carboxylate ion. The carboxylate ion can then participate in various chemical reactions, such as esterification and amidation. Trimellitic acid 1-methyl can also form complexes with metal ions, which can further enhance its reactivity and catalytic activity.
Effets Biochimiques Et Physiologiques
Trimellitic acid 1-methyl has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. It has also been shown to have cytotoxic effects on cancer cells, indicating its potential as a chemotherapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of trimellitic acid 1-methyl.
Avantages Et Limitations Des Expériences En Laboratoire
Trimellitic acid 1-methyl has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its complex synthesis process and limited solubility in water can be a limitation for some experiments. Additionally, its potential toxicity and reactivity with certain chemicals should be taken into consideration when handling trimellitic acid 1-methyl in the lab.
Orientations Futures
There are several future directions for the research of trimellitic acid 1-methyl. One area of interest is its potential as a drug delivery system. The development of trimellitic acid 1-methyl-based nanoparticles could enhance drug delivery and improve the efficacy of drug treatments. Another area of research is the synthesis of trimellitic acid 1-methyl-based polymeric materials, which could have various applications in the fields of materials science and engineering. Additionally, further studies are needed to fully understand the biochemical and physiological effects of trimellitic acid 1-methyl and its potential as a therapeutic agent.
Méthodes De Synthèse
Trimellitic acid 1-methyl can be synthesized by several methods, including the reaction of trimellitic anhydride with methanol in the presence of a catalyst. Another method involves the reaction of trimellitic anhydride with methanol and a mineral acid, followed by recrystallization to obtain trimellitic acid 1-methyl. The synthesis of trimellitic acid 1-methyl is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Applications De Recherche Scientifique
Trimellitic acid 1-methyl has several scientific research applications, including its use as a building block in the synthesis of various organic compounds. It is also used as a ligand in the preparation of metal-organic frameworks and as a precursor in the synthesis of polymeric materials. Trimellitic acid 1-methyl has been extensively studied for its potential applications in drug delivery systems and as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
13912-71-5 |
|---|---|
Nom du produit |
Trimellitic acid 1-methyl |
Formule moléculaire |
C10H8O6 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
4-methoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
OCOWBXQVZRSXRZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




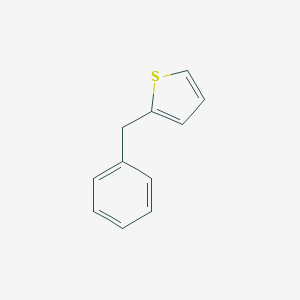
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)

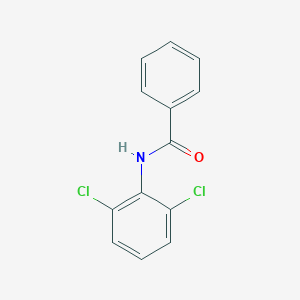
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
